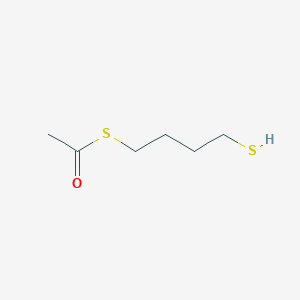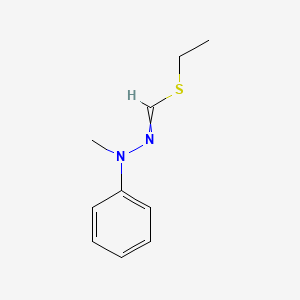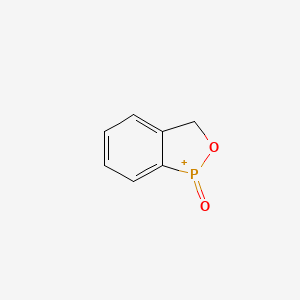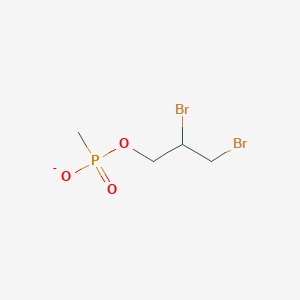
2,3-Dibromopropyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl methylphosphonate is a chemical compound known for its applications in various fields, including flame retardants and industrial processes. This compound is characterized by the presence of bromine atoms and a methylphosphonate group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl methylphosphonate typically involves the bromination of propyl methylphosphonate. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the propyl group.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactors where propyl methylphosphonate is treated with bromine. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromopropyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding propyl methylphosphonate.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of propyl methylphosphonate.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed as a flame retardant in various materials, including textiles and plastics.
Wirkmechanismus
The mechanism of action of 2,3-dibromopropyl methylphosphonate involves its interaction with specific molecular targets. The bromine atoms and the methylphosphonate group play crucial roles in its reactivity and interactions with other molecules. The compound can inhibit certain enzymatic activities or disrupt cellular processes, depending on its application.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromopropyl methylphosphonate can be compared with other similar compounds, such as:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromopropyl isocyanurate: A compound with similar bromine content but different functional groups and applications.
Uniqueness: this compound is unique due to its specific combination of bromine atoms and a methylphosphonate group, which confer distinct chemical properties and reactivity compared to other brominated compounds.
Eigenschaften
CAS-Nummer |
114176-70-4 |
|---|---|
Molekularformel |
C4H8Br2O3P- |
Molekulargewicht |
294.89 g/mol |
IUPAC-Name |
2,3-dibromopropoxy(methyl)phosphinate |
InChI |
InChI=1S/C4H9Br2O3P/c1-10(7,8)9-3-4(6)2-5/h4H,2-3H2,1H3,(H,7,8)/p-1 |
InChI-Schlüssel |
JMHFFXFNGJDCEN-UHFFFAOYSA-M |
Kanonische SMILES |
CP(=O)([O-])OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
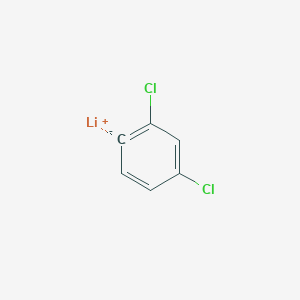

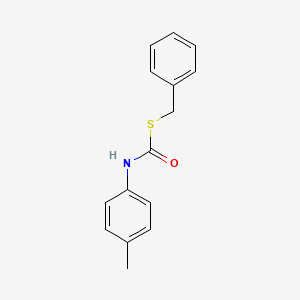
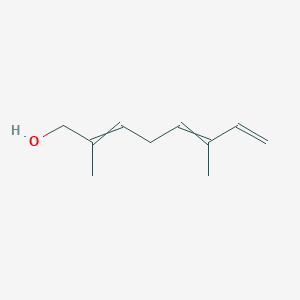

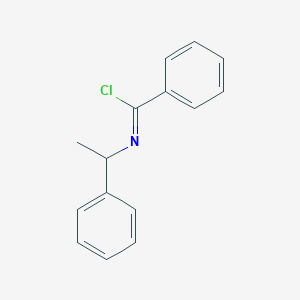
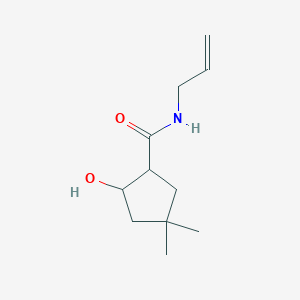
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
